7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile
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Overview
Description
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C14H14BrN3 and a molecular weight of 304.19 g/mol . It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The compound is characterized by the presence of a bromine atom at the 7th position, a cyclohexyl group at the 1st position, and a carbonitrile group at the 5th position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by the reaction of the corresponding amine with cyanogen bromide or by dehydration of the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile: Similar structure but with a butyl group instead of a cyclohexyl group.
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile: Similar structure but with a methyl group instead of a cyclohexyl group.
7-Bromo-1-phenyl-1,3-benzodiazole-5-carbonitrile: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
7-bromo-1-cyclohexylbenzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c15-12-6-10(8-16)7-13-14(12)18(9-17-13)11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWPIPNFWKYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C(=CC(=C3)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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